molecular formula C7H7F3IN3 B13150533 1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine

1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine

Katalognummer: B13150533
Molekulargewicht: 317.05 g/mol
InChI-Schlüssel: ZIFWDXNJQJNOPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to the pyrazole ring. These functional groups can significantly influence the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under suitable conditions.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium or copper, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Use in the development of agrochemicals, dyes, and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Lacks the iodine atom.

    1-Cyclopropyl-5-chloro-3-(trifluoromethyl)-1H-pyrazol-4-amine: Contains a chlorine atom instead of iodine.

    1-Cyclopropyl-5-iodo-1H-pyrazol-4-amine: Lacks the trifluoromethyl group.

Uniqueness

1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the combination of the cyclopropyl, iodine, and trifluoromethyl groups. This combination can impart distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C7H7F3IN3

Molekulargewicht

317.05 g/mol

IUPAC-Name

1-cyclopropyl-5-iodo-3-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C7H7F3IN3/c8-7(9,10)5-4(12)6(11)14(13-5)3-1-2-3/h3H,1-2,12H2

InChI-Schlüssel

ZIFWDXNJQJNOPH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C(=C(C(=N2)C(F)(F)F)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.